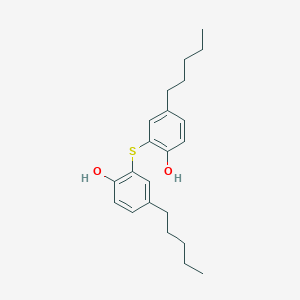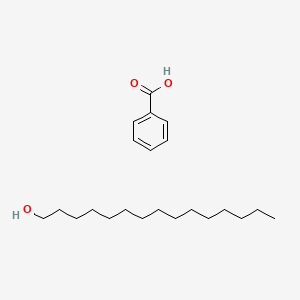
Benzoic acid--pentadecan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid–pentadecan-1-ol (1/1) is a compound formed by the combination of benzoic acid and pentadecan-1-ol in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while pentadecan-1-ol is a long-chain fatty alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoic Acid Synthesis: Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or chromic acid. Another method involves the hydrolysis of benzoyl chloride.
Pentadecan-1-ol Synthesis: Pentadecan-1-ol can be produced by the reduction of pentadecanoic acid using lithium aluminum hydride or by the hydrogenation of pentadecane.
Formation of Benzoic acid–pentadecan-1-ol (1/1): The compound can be prepared by esterification of benzoic acid with pentadecan-1-ol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of benzoic acid involves the catalytic oxidation of toluene using air or oxygen. Pentadecan-1-ol is produced through the hydrogenation of fatty acids derived from natural sources like palm oil. The esterification process for combining benzoic acid and pentadecan-1-ol can be scaled up using continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzoic acid can undergo oxidation to form benzene and carbon dioxide. Pentadecan-1-ol can be oxidized to pentadecanoic acid.
Reduction: Benzoic acid can be reduced to benzyl alcohol. Pentadecan-1-ol can be reduced to pentadecane.
Substitution: Benzoic acid can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Pentadecan-1-ol can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a nickel catalyst.
Substitution: Sulfuric acid, nitric acid, and halogens like chlorine and bromine.
Major Products Formed
Oxidation: Benzene, carbon dioxide, pentadecanoic acid.
Reduction: Benzyl alcohol, pentadecane.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids.
Aplicaciones Científicas De Investigación
Benzoic acid–pentadecan-1-ol (1/1) has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for calibration in analytical techniques.
Biology: Studied for its antimicrobial properties and potential use as a preservative.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of surfactants, lubricants, and cosmetics due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of benzoic acid–pentadecan-1-ol (1/1) involves its interaction with cellular membranes and proteins. The benzoic acid moiety can disrupt microbial cell walls, leading to cell lysis. Pentadecan-1-ol can integrate into lipid bilayers, altering membrane fluidity and permeability. These combined effects contribute to the compound’s antimicrobial and preservative properties.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid Derivatives: Salicylic acid, benzyl benzoate.
Long-Chain Alcohols: Hexadecan-1-ol, octadecan-1-ol.
Uniqueness
Benzoic acid–pentadecan-1-ol (1/1) is unique due to its combination of aromatic and long-chain aliphatic properties. This dual nature allows it to exhibit both hydrophilic and hydrophobic characteristics, making it versatile for various applications. Its ability to act as both a preservative and a surfactant sets it apart from other similar compounds.
Propiedades
Número CAS |
102702-75-0 |
|---|---|
Fórmula molecular |
C22H38O3 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
benzoic acid;pentadecan-1-ol |
InChI |
InChI=1S/C15H32O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;8-7(9)6-4-2-1-3-5-6/h16H,2-15H2,1H3;1-5H,(H,8,9) |
Clave InChI |
QWWMHNUVALYKSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


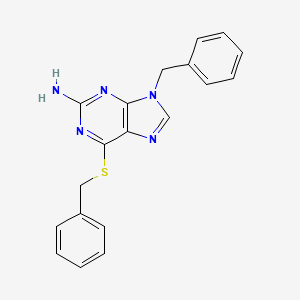
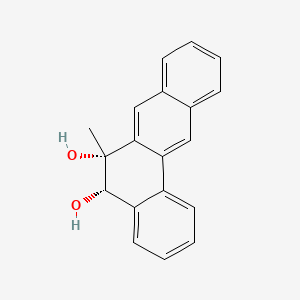
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
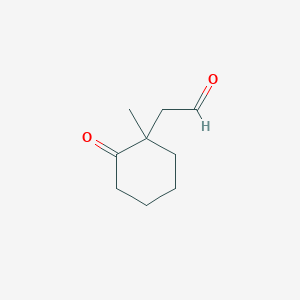
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
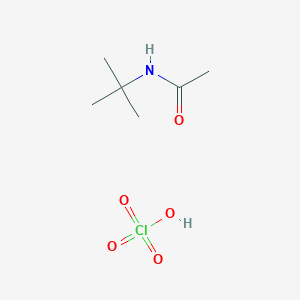
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
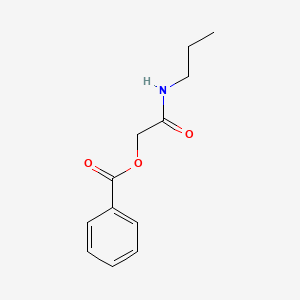
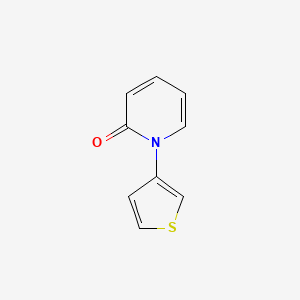
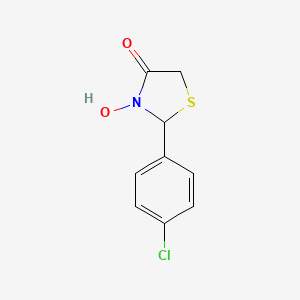
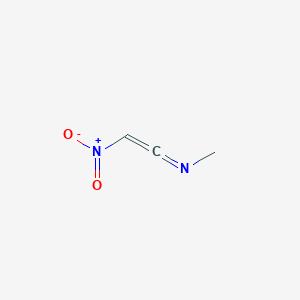
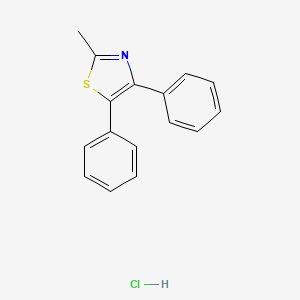
![2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane](/img/structure/B14343644.png)
